molecular formula C11H15Cl2NO B14591298 6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride CAS No. 61190-38-3

6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

Katalognummer: B14591298
CAS-Nummer: 61190-38-3
Molekulargewicht: 248.15 g/mol
InChI-Schlüssel: PJVDWHHZIXFPNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride is a chemical compound that belongs to the class of chromenes Chromenes are a group of oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride typically involves the reaction of 6-chloro-3,4-dihydro-2H-chromen-3-amine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Chromone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-chloro-3,4-dihydro-2H-chromen-3-amine
  • 6-chloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride
  • 6-chloro-3,4-dihydro-2H-chromen-3-amine;hydrobromide

Uniqueness

6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its non-ethylated counterparts.

Eigenschaften

CAS-Nummer

61190-38-3

Molekularformel

C11H15Cl2NO

Molekulargewicht

248.15 g/mol

IUPAC-Name

6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

InChI

InChI=1S/C11H14ClNO.ClH/c1-2-13-10-6-8-5-9(12)3-4-11(8)14-7-10;/h3-5,10,13H,2,6-7H2,1H3;1H

InChI-Schlüssel

PJVDWHHZIXFPNX-UHFFFAOYSA-N

Kanonische SMILES

CCNC1CC2=C(C=CC(=C2)Cl)OC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.